2-(Chloromethyl)imidazo[1,2-a]pyrazine
Overview
Description
“2-(Chloromethyl)imidazo[1,2-a]pyrazine” is a chemical compound with the CAS Number: 57937-60-7 . It has a molecular weight of 167.6 . It is a versatile scaffold in organic synthesis and drug development .
Synthesis Analysis
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines has been reported . The product is generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine .Molecular Structure Analysis
The InChI code for “2-(Chloromethyl)imidazo[1,2-a]pyrazine” is 1S/C7H6ClN3/c8-3-6-5-11-2-1-9-4-7(11)10-6/h1-2,4-5H,3H2 . The different rotameric conformations of imidazo[1,2-a]pyrazine have been synthesized and characterized by means of different experimental techniques, such as NMR, FTIR, and absorption spectroscopy and quantum chemical calculations .Chemical Reactions Analysis
Imidazo[1,2-a]pyrazine is known for its reactivity and multifarious biological activity . The product, generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, undergoes [4 + 1] cycloaddition .Physical And Chemical Properties Analysis
“2-(Chloromethyl)imidazo[1,2-a]pyrazine” is a yellow solid . It has a boiling point of 110 (dec.) .Scientific Research Applications
Synthesis and Reactivity
2-(Chloromethyl)imidazo[1,2-a]pyrazine is a key scaffold in organic synthesis, offering a versatile foundation for the development of compounds with various biological activities. Its reactivity, influenced by the pattern and position of substitution, has led to significant advancements in synthetic methodologies. This has opened avenues for future developments in the field, highlighting its importance in drug development and chemical synthesis (Richa Goel, Vijay Luxami, Kamaldeep Paul, 2015).
Medicinal Chemistry and Drug Development
In medicinal chemistry, 2-(Chloromethyl)imidazo[1,2-a]pyrazine derivatives have shown potential in various therapeutic areas. Their modification and hybridization with other bioactive moieties lead to compounds with enhanced biological activities, such as anticancer properties. For instance, the hybridization of pyrazoline and benzimidazole derivatives, incorporating 2-(Chloromethyl)imidazo[1,2-a]pyrazine, resulted in novel compounds with significant α-glucosidase inhibition activity, demonstrating potential anti-diabetic applications (Farhat Ibraheem et al., 2020).
Green Chemistry and Sustainable Synthesis
The molecule serves as a building block in green chemistry, facilitating the synthesis of imidazo[1,2-a]pyridines/pyrazines/pyrimidines under eco-friendly conditions. Catalyst-free annulation reactions under microwave irradiation in water-isopropanol mixtures exemplify efficient, sustainable synthetic routes. This approach not only simplifies the synthesis process but also contributes to the expansion of molecular diversity in an environmentally benign manner, with certain derivatives showing promising anti-inflammatory and antimicrobial activities (R. N. Rao et al., 2018).
Anticancer Research
The exploration of 2-(Chloromethyl)imidazo[1,2-a]pyrazine in anticancer research has led to the synthesis of compounds that integrate this scaffold with other cancer-targeting units, such as coumarin. Arylated imidazo[1,2-a]pyrazine–coumarin hybrids, for example, have been synthesized and shown to possess in vitro antitumor activities, demonstrating the potential of 2-(Chloromethyl)imidazo[1,2-a]pyrazine derivatives in cancer therapy (Richa Goel, Vijay Luxami, Kamaldeep Paul, 2015).
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . This review article is an effort to compile the progress made in synthetic methods and to illustrate its reactivity and multifarious biological activity . This review is mainly based on the pattern and position of the substitution, and should help the scientific community to bring about future developments .
properties
IUPAC Name |
2-(chloromethyl)imidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-3-6-5-11-2-1-9-4-7(11)10-6/h1-2,4-5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJIVBIGHKSAHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482103 | |
Record name | 2-(Chloromethyl)imidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)imidazo[1,2-a]pyrazine | |
CAS RN |
57937-60-7 | |
Record name | 2-(Chloromethyl)imidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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